N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide
Description
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a chloroacetamide moiety
Properties
IUPAC Name |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c14-10-3-1-9(2-4-10)12-6-5-11(18-12)8-16-13(17)7-15/h1-6H,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDZLDTZUPNVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNC(=O)CCl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with high yields, often exceeding 90% . The resulting intermediate can be further functionalized using various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cross-Coupling Reactions:
Common Reagents and Conditions
Triethylamine (Et3N): Used as a base in the initial synthesis step.
Palladium Catalysts: Employed in cross-coupling reactions.
Potassium Phosphate (K3PO4): Used as a base in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a variety of arylated derivatives depending on the boronic acid or ester used .
Scientific Research Applications
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antibacterial properties, particularly against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Biological Studies: The compound’s ability to interact with specific biological targets makes it a candidate for studying molecular interactions and pathways.
Chemical Synthesis: Its unique structure allows it to be used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide involves its interaction with bacterial enzymes or proteins, disrupting their normal function. This disruption can lead to the inhibition of bacterial growth and replication. Molecular docking studies have shown that the compound can bind to specific active sites on bacterial proteins, stabilizing the interaction and enhancing its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: A related compound with similar antibacterial properties.
Furan Derivatives: Other furan-based compounds that exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is unique due to its specific combination of a furan ring, a bromophenyl group, and a chloroacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
